![molecular formula C20H29ClN2O2 B2377895 3-(3-クロロフェニル)-1-{4-メトキシ-[1,4'-ビピペリジン]-1'-イル}プロパン-1-オン CAS No. 1706273-06-4](/img/structure/B2377895.png)
3-(3-クロロフェニル)-1-{4-メトキシ-[1,4'-ビピペリジン]-1'-イル}プロパン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s systematic name can often give you clues about its structure. For example, in the name “3-(3-Chlorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one”, “3-Chlorophenyl” suggests a phenyl group (a ring of 6 carbon atoms, typical of aromatic compounds) with a chlorine atom attached, and “4-methoxy-[1,4’-bipiperidine]-1’-yl” suggests a piperidine (a six-membered ring with one nitrogen atom) with a methoxy group attached .
Synthesis Analysis
This would involve a detailed examination of the chemical reactions used to synthesize the compound. It would look at the starting materials, the conditions under which the reaction occurs (such as temperature and pressure), and the yield of the product .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography to determine the three-dimensional structure of the molecule. It could also involve computational methods to predict the molecule’s structure .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions where the compound is used as a starting material, or reactions that it undergoes under certain conditions .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (such as its infrared spectrum, nuclear magnetic resonance spectrum, and mass spectrum) .科学的研究の応用
非線形光学
3-(3-クロロフェニル)-1-{4-メトキシ-[1,4'-ビピペリジン]-1'-イル}プロパン-1-オン(CPP)は、その優れた非線形光学(NLO)特性により注目を集めています。 計算研究では、CPPは大きな第二高調波発生(SHG)値を示し、光電子デバイスの製造に適していることが明らかになりました 。その静的および動的偏極率は尿素を上回り、SHG係数は著しく高くなっています。研究者は、光スイッチング、メモリデバイス、信号処理におけるCPPの用途を探求しています。
中枢神経系の調節
広範な研究は行われていませんが、CPPの構造はピペラジンに似ており、中枢神経系(CNS)への影響の可能性を示唆しています。1-(3-クロロフェニル)ピペラジン(mCPP)などのピペラジンは、d-アンフェタミンよりも弱いかもしれませんが、覚醒剤の特性を持っています。 さらなる調査では、CPPが神経伝達物質系とCNS機能に及ぼす影響を調べることができます .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3-chlorophenyl)-1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O2/c1-25-19-9-13-22(14-10-19)18-7-11-23(12-8-18)20(24)6-5-16-3-2-4-17(21)15-16/h2-4,15,18-19H,5-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXPKCQGLGXHKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

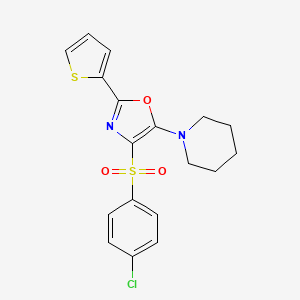
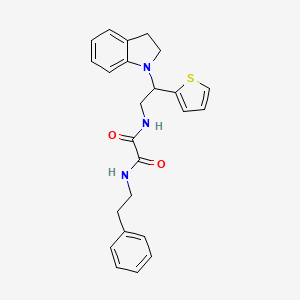
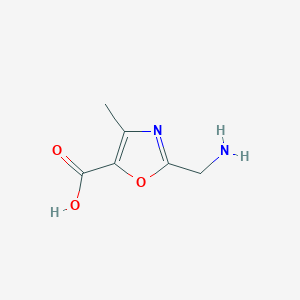
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2377816.png)
![2-(4-Chlorophenoxy)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2377818.png)
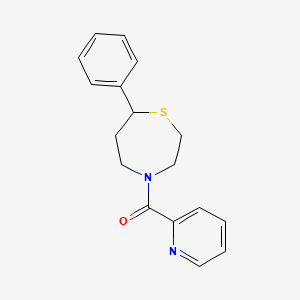
![1-(2-Methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine](/img/structure/B2377821.png)
![(1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B2377822.png)
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2377823.png)
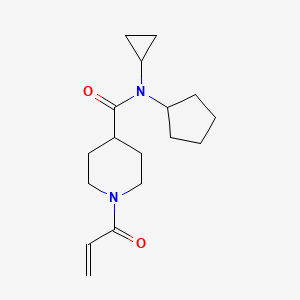
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2377829.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2377833.png)
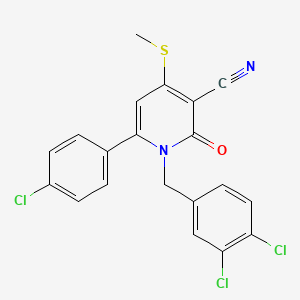
![Bicyclo[4.1.0]heptane-7-sulfonyl chloride](/img/structure/B2377835.png)